[(2-Methyl-2-adamantyl)oxy]acetic acid
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Overview
Description
[(2-Methyl-2-adamantyl)oxy]acetic acid
is a chemical compound with the molecular formula C13H20O3
. It contains a total of 38 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, such asThis compound
, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Molecular Structure Analysis
The molecular structure ofThis compound
is complex, with a total of 38 bonds. It includes 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether . Chemical Reactions Analysis
The chemical reactions involvingThis compound
are diverse. For instance, acid hydrolysis enables the decomposition of poly-2-methyl-2-adamantyl ester to 2-methyleneadamantane . Physical and Chemical Properties Analysis
This compound
has a molecular weight of 224.2961 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Chemical Reactions and Synthesis
- Reactions with Acetonitrile: Methyl esters of adamantane acids react with acetonitrile to produce various compounds like 3-(1-adamantyl)-3-oxopropanenitrile and 4-(1-adamantyl)-3-oxobutanenitrile. A side product, 2-(1-adamantyl)-N-(E-1-cyanoprop-1-ene-2-yl)acetamide, was identified through X-ray diffraction analysis (Shiryaev et al., 2015).
- Transformations Catalyzed by Acids: Under Ritter reaction conditions, 2-(3-hydroxy-3-methyl-1-butynyl)adamantan-2-ol undergoes isomerization and partial hydration, resulting in various N-[1-adamantyl-acetyl]- compounds (Koval’skaya et al., 2004).
Adamantyl Derivatives and Their Behavior
- Rearrangement in Acetolysis: 2-Aminoadamantane reacts in acetic acid to produce 2-adamantyl acetate and other skeletally rearranged products, which is significant for understanding the behavior of adamantyl cations (Storesund & Whiting, 1975).
- Kolbe Electrolysis Behavior: Anodic oxidation of adamantane-2-carboxylic acid in alcohol results in a mixture of radical-derived and carbonium ion-derived products, demonstrating the unique behavior of adamantyl-carboxylic acids (Zorge et al., 2010).
Biomedical Applications
- Iron Overload Treatment: Desferrioxamine B (DFOB) conjugates with adamantane-1-carboxylic acid and other derivatives have been studied for their potential in treating iron overload disease in transfusional-dependent disorders (Liu et al., 2010).
- Biocatalytic Oxidation: The use of directing groups significantly increases the efficiency of biocatalytic oxidation of adamantane frameworks, which has implications in various biomedical applications (Sarkar et al., 2016).
Advanced Materials Synthesis
- Synthesis of Key Intermediates: A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate for various applications, has been developed (Pan et al., 2013).
- Adamantyl-Functionalized Polymers: (1-Adamantyl)methyl glycidyl ether has been used as a monomer for oxyanionic polymerization, leading to the creation of polymers with adjustable adamantyl moieties, which are useful in material science (Moers et al., 2014).
Future Directions
The future directions in the research of [(2-Methyl-2-adamantyl)oxy]acetic acid
and similar compounds involve the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Properties
IUPAC Name |
2-[(2-methyl-2-adamantyl)oxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-13(16-7-12(14)15)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRGRGDPKPBRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893781-62-9 |
Source
|
Record name | 2-[(2-methyladamantan-2-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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